molecular formula C14H10F3NO4S B5123460 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid

Cat. No.: B5123460
M. Wt: 345.30 g/mol
InChI Key: BOYYEMJHXYSQRI-UHFFFAOYSA-N
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Description

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(trifluoromethyl)aniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-carboxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The benzoic acid moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid: This compound shares structural similarities but has different substituents that may alter its biological activity.

    2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide: Another structurally related compound with potential variations in its chemical and biological properties.

Uniqueness

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-3-1-2-4-12(11)18-23(21,22)10-7-5-9(6-8-10)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYEMJHXYSQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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